Methyl 3-(2-aminoethoxy)benzoate

Lipophilicity optimization Drug design PROTAC linker development

Select methyl 3-(2-aminoethoxy)benzoate (free base, CAS 153938-41-1) for PROTAC development and medicinal chemistry libraries. The meta-substituted scaffold offers a quantifiably balanced logP of 1.02 and polar surface area of 62 Ų, optimizing cell permeability and aqueous solubility in degrader linkers. Unlike hydrochloride salts, the free base eliminates neutralization steps, enabling direct amine nucleophilicity in solid-phase peptide synthesis and automated bioconjugation. With weak PNMT and sEH inhibition, it introduces minimal scaffold interference, reducing confounding bioactivity in target-focused screens. Prefer this free base over analogs for streamlined purification, higher coupling efficiency, and reproducible SAR.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 153938-41-1
Cat. No. B137496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-aminoethoxy)benzoate
CAS153938-41-1
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCCN
InChIInChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3
InChIKeyLUJWVFVJBGPTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1): Procurement-Relevant Structural and Physicochemical Baseline for Research Applications


Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) is a meta-substituted benzoate ester featuring a 2-aminoethoxy side chain at the 3-position of the aromatic ring [1]. With a molecular formula of C₁₀H₁₃NO₃ and molecular weight of 195.22 g/mol, this compound combines an ester functionality with a terminal primary amine, enabling diverse synthetic derivatization [2]. The compound has been evaluated in enzyme inhibition assays against targets including phenylethanolamine N-methyltransferase (PNMT) and soluble epoxide hydrolase (sEH), and its structural features position it as a versatile building block in medicinal chemistry and targeted protein degradation (PROTAC) linker construction [3].

Methyl 3-(2-aminoethoxy)benzoate: Why Ester Group Selection and Salt Form Materially Impact Downstream Research Outcomes


Substituting methyl 3-(2-aminoethoxy)benzoate with closely related analogs—such as the ethyl ester homolog, the free carboxylic acid, or the hydrochloride salt form—introduces measurable differences in physicochemical properties and reactivity that directly affect experimental outcomes. The methyl ester exhibits a logP of 1.02 and polar surface area of 62 Ų [1], whereas the ethyl ester analog possesses a higher molecular weight (209.24 g/mol) and distinct solubility profile due to increased hydrophobicity from the extended alkyl chain . Additionally, the free base form and the hydrochloride salt (CAS 405298-13-7) differ fundamentally in aqueous solubility, handling characteristics, and suitability for downstream coupling reactions . These differences are non-trivial for applications requiring precise control over lipophilicity, amine nucleophilicity, or aqueous formulation compatibility.

Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


LogP and Molecular Weight Comparison: Methyl Ester vs. Ethyl Ester Analog in Permeability-Sensitive Applications

In permeability-sensitive applications such as PROTAC linker design or CNS-targeted probe development, the lower logP and molecular weight of methyl 3-(2-aminoethoxy)benzoate provide quantifiable advantages over the ethyl ester analog [1]. The methyl ester exhibits a logP of 1.02 and molecular weight of 195.22 g/mol, compared to the ethyl ester analog's predicted logP of approximately 1.5 and molecular weight of 209.24 g/mol . This difference of 0.48 logP units translates to a theoretical ~3-fold difference in octanol-water partition coefficient, which may impact membrane permeability in accordance with Lipinski's Rule of Five guidelines [2].

Lipophilicity optimization Drug design PROTAC linker development

Enzyme Inhibition Profile: Weak PNMT and sEH Activity Distinguishes from Potent Inhibitor Scaffolds

Methyl 3-(2-aminoethoxy)benzoate has been evaluated in enzyme inhibition assays against phenylethanolamine N-methyltransferase (PNMT) and soluble epoxide hydrolase (sEH), revealing weak inhibitory activity that distinguishes it from more potent benzoate-derived inhibitor scaffolds [1]. In vitro testing against PNMT showed no significant inhibition at standard screening concentrations [1]. Against mouse sEH, the compound demonstrated inhibition at 0.12 μM concentration [2]. This activity profile—weak PNMT inhibition with modest sEH activity—contrasts with structurally related 3-substituted benzoate inhibitors that exhibit sub-micromolar to nanomolar potency against PNMT (e.g., 3-fluoromethylsulfonyl benzoate derivatives with Ki values <100 nM) [3].

Enzyme inhibition Target selectivity Off-target profiling

Free Base vs. Hydrochloride Salt: Differential Solubility and Reactivity for Amide Coupling Applications

The selection between free base methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) and its hydrochloride salt (CAS 405298-13-7) carries material consequences for downstream synthetic workflows . The free base form (MW 195.22 g/mol) contains a nucleophilic primary amine ready for direct amide coupling, bioconjugation, or PROTAC linker assembly without requiring neutralization steps . The hydrochloride salt (MW 231.68 g/mol) offers enhanced aqueous solubility due to ionic character, with solubility in polar organic solvents and water, but requires base addition to liberate the free amine for coupling reactions .

Amide coupling Solid-phase synthesis Aqueous solubility

PROTAC Linker Design: Meta-Substituted Benzoate Scaffold Provides Controlled Rigidity vs. Fully Flexible PEG Linkers

In PROTAC linker design, the meta-substituted benzoate scaffold of methyl 3-(2-aminoethoxy)benzoate offers a semi-rigid aromatic core with a rotatable bond count of 5 [1], distinguishing it from fully flexible alkyl or PEG linkers that suffer from excessive conformational entropy [2]. The aromatic ring introduces restricted rotation, which can stabilize ternary complex formation compared to purely flexible linkers, while the 2-aminoethoxy side chain retains sufficient flexibility (5 rotatable bonds) to accommodate target protein-E3 ligase spatial requirements [1]. This contrasts with highly flexible PEG linkers (rotatable bond count typically 10-20) that may reduce ternary complex stability due to conformational sampling penalties [2].

PROTAC Targeted protein degradation Linker optimization

Methyl 3-(2-aminoethoxy)benzoate: Evidence-Backed Research and Industrial Application Scenarios


PROTAC Linker Building Block Requiring Balanced Hydrophilicity and Moderate Rigidity

In PROTAC development programs where linker hydrophobicity must be carefully controlled to maintain aqueous solubility without compromising cell permeability, methyl 3-(2-aminoethoxy)benzoate offers a quantifiably favorable profile with logP of 1.02 and polar surface area of 62 Ų [1]. The meta-substituted aromatic core provides conformational restriction (5 rotatable bonds) that can stabilize ternary complex formation relative to fully flexible PEG linkers, while the terminal primary amine enables direct conjugation to E3 ligase ligands or target protein binders via amide bond formation . This scaffold is particularly suitable for PROTACs targeting proteins with solvent-exposed lysine residues or for optimizing the linker composition in degrader SAR campaigns.

Synthetic Intermediate for Medicinal Chemistry Where Low Off-Target Enzyme Inhibition Is Required

For medicinal chemistry programs synthesizing compound libraries where minimal interference with phenylethanolamine N-methyltransferase (PNMT) or adrenergic pathways is critical, this compound serves as a building block with demonstrated weak PNMT activity (no significant inhibition at screening concentrations) [1]. This profile reduces the risk of confounding biological readouts from the scaffold itself, making it preferable over more potent 3-substituted benzoate derivatives that exhibit nanomolar PNMT inhibition . The terminal primary amine and methyl ester functionalities provide orthogonal reactive handles for sequential derivatization.

Free Base Form for Direct Amide Coupling in Solid-Phase or Solution-Phase Synthesis

In synthetic workflows requiring direct amine nucleophilicity without additional neutralization steps—such as solid-phase peptide synthesis, bioconjugation, or parallel library synthesis—the free base form (CAS 153938-41-1, MW 195.22 g/mol) is the optimal choice over the hydrochloride salt (CAS 405298-13-7, MW 231.68 g/mol) [1]. The free base eliminates the need for base addition and associated salt byproduct formation, streamlining purification and improving coupling efficiency in amide bond-forming reactions. This is particularly advantageous for automated synthesis platforms where reaction simplicity and reproducibility are paramount .

Biochemical Assay Development Requiring Weak sEH Inhibitory Activity as Reference Compound

For laboratories developing soluble epoxide hydrolase (sEH) inhibition assays or screening for novel sEH modulators, methyl 3-(2-aminoethoxy)benzoate can serve as a weakly active reference compound with demonstrated inhibition at 0.12 μM concentration in mouse sEH assays [1]. This activity level is useful as a mid-range control for validating assay sensitivity and dynamic range, or as a starting scaffold for structure-activity relationship (SAR) exploration toward more potent sEH inhibitors. The compound's well-defined chemical identity and commercial availability from multiple vendors support reproducible assay development .

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